2-Amino-6-isopropyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-6-isopropyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a specialized chemical compound with a unique molecular structure. It is part of the quinoline family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Amino-6-isopropyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the four-component, one-pot reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in a basic ionic liquid such as [bmim]OH. This method yields the compound with good to excellent yields . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Amino-6-isopropyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-isopropyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various quinoline derivatives.
Biology: The compound has shown potential in biological studies due to its unique structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-isopropyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Amino-6-isopropyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile: This compound shares a similar structure but lacks the isopropyl group.
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: This compound has a methyl group instead of an isopropyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-amino-6-propan-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13(15)16-12/h6,8-9H,3-5H2,1-2H3,(H2,15,16) |
InChI Key |
ZNJAVQWFOVDNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=NC(=C(C=C2C1)C#N)N |
Origin of Product |
United States |
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